Dermostatin B
Description
Dermostatin B is a hexaene macrolide antibiotic produced by Streptomyces viridogriseus. It is part of a natural mixture comprising 57% this compound (C₄₁H₆₆O₁₁) and 43% Dermostatin A (C₄₀H₆₄O₁₁) . Structurally, it features a conjugated hexaene chromophore, confirmed by UV-Vis spectroscopy (λmax 383 nm, ε1%1cm 1000) and NMR studies . Its revised structure, published in 1973, clarified the polyol core and macrolide ring, distinguishing it from earlier misassignments .
Properties
CAS No. |
51141-40-3 |
|---|---|
Molecular Formula |
C41H66O11 |
Molecular Weight |
735.0 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-36-[(2S)-butan-2-yl]-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C41H66O11/c1-5-28(2)41-29(3)19-20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-37(48)27-39(50)30(4)38(49)17-15-13-11-9-7-6-8-10-12-14-16-18-40(51)52-41/h6-16,18-20,28-39,41-50H,5,17,21-27H2,1-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,20-19+/t28-,29-,30-,31-,32-,33-,34+,35-,36+,37+,38-,39+,41-/m0/s1 |
InChI Key |
VRTOYGUQNUQDJB-LHQLHYLDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1[C@H](/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)O)C |
Canonical SMILES |
CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)O)C |
Synonyms |
dermostatin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chromophoric Properties
Dermostatin B belongs to the hexaene macrolide subclass, characterized by six conjugated double bonds. Key comparisons include:
Key Observations :
- Chromophore Stability : Hexaenes like this compound absorb at lower wavelengths (383 nm) than heptaenes (e.g., amphotericin B at 408 nm), reflecting extended conjugation in heptaenes .
- Side Chains: Heptaenes often incorporate aromatic moieties (e.g., p-aminoacetophenone in candidin), enhancing membrane targeting but increasing toxicity.
Stability and Derivatives
Dermostatin nona-acetate derivatives (e.g., mp 146–147°C, [α]D −59.8°) were critical for structural studies via NMR and HPLC . Similar derivatization strategies are used for cryptocidin and flavacid, though their exact stability profiles remain less documented .
Q & A
Q. What ethical considerations apply to in vivo studies involving this compound?
- Methodological Answer : Obtain ethics committee approval and adhere to the 3Rs (Replacement, Reduction, Refinement) framework. Report adverse events transparently and ensure humane endpoints. For translational studies, address sex/gender differences in pharmacokinetics and include justification for animal models in the research design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
